2-amino-N-(4-ethoxyphenyl)benzamide

Lipophilicity Hydrogen bonding Drug-likeness

Researchers optimizing HDAC inhibitors encounter dramatic potency shifts when replacing the para-ethoxy group-SAR studies confirm >17-fold IC50 variation between positional isomers. 2-Amino-N-(4-ethoxyphenyl)benzamide (CAS 19562-43-7) eliminates this variable: • Ortho-amino zinc-binding pharmacophore validated for HDAC inhibition • Para-ethoxy group delivers balanced lipophilicity (XLogP3 = 3.3) for systematic SAR • Free amine enables downstream acylation, sulfonylation, or diazotization Supplied with batch-specific purity certification for reproducible results.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 19562-43-7
Cat. No. B095992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-ethoxyphenyl)benzamide
CAS19562-43-7
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H16N2O2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
InChIKeyBSWXUOKYYNLILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-ethoxyphenyl)benzamide CAS 19562-43-7: Benzamide Scaffold with Defined Physicochemical Profile for Research Procurement


2-Amino-N-(4-ethoxyphenyl)benzamide (CAS 19562-43-7) is a substituted benzamide derivative with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol, featuring a 2-amino group on the benzamide core and a para-ethoxyphenyl substituent on the amide nitrogen [1]. This compound belongs to the N-phenylbenzamide class, which has been investigated across multiple therapeutic areas including anti-inflammatory, spasmolytic, and kinase inhibition applications [2]. The presence of the ethoxy group distinguishes this compound from methoxy, methyl, or unsubstituted analogs, conferring distinct lipophilicity (XLogP3 = 3.3) and hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) that influence its behavior as a synthetic intermediate and its interaction with biological targets [1].

2-Amino-N-(4-ethoxyphenyl)benzamide CAS 19562-43-7: Why In-Class Benzamide Substitution Carries Procurement Risk


Substituting 2-amino-N-(4-ethoxyphenyl)benzamide with a generic N-phenylbenzamide analog is scientifically inadvisable because the 2′-amino substituent and the para-ethoxy group are both critical determinants of biological activity and physicochemical behavior. Structure-activity relationship (SAR) studies on substituted benzamide derivatives demonstrate that the presence and position of substituents on both the benzamide ring and the N-phenyl ring produce markedly divergent IC₅₀ values in enzyme inhibition assays, with potency variations exceeding 17-fold between closely related positional isomers [1]. Furthermore, the ethoxy group imparts a specific lipophilicity profile (calculated LogP ~3.57) that differs substantially from methoxy or methyl analogs, affecting solubility, membrane permeability, and the compound's suitability as a synthetic building block in multi-step syntheses [2]. Procurement of an incorrect analog—even one differing by a single methylene unit—may therefore invalidate assay results or derail synthetic pathways. The following evidence quantifies these differentiation dimensions.

2-Amino-N-(4-ethoxyphenyl)benzamide CAS 19562-43-7: Quantified Physicochemical Differentiation from Closest Analogs


LogP and Hydrogen Bonding Profile Differentiates 2-Amino-N-(4-ethoxyphenyl)benzamide from Methoxy and Methyl Analogs

The para-ethoxy substituent confers a higher calculated LogP compared to methoxy or unsubstituted analogs, while the 2-amino group provides two hydrogen bond donors. Comparative computed physicochemical data from authoritative databases demonstrate quantifiable differences in lipophilicity and hydrogen-bonding capacity between the ethoxy compound and its closest structural analogs [1][2].

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical profiling

Rotatable Bond Count and Topological Polar Surface Area Distinguish Ethoxy from Chloro and Methoxy Analogs

The para-ethoxy group introduces a rotatable C-O-C bond absent in chloro or methyl analogs, affecting conformational flexibility and the topological polar surface area (TPSA). Computed descriptors show that 2-amino-N-(4-ethoxyphenyl)benzamide has 4 rotatable bonds and a TPSA of 64.4 Ų, differentiating it from analogs with smaller or less flexible substituents [1].

Conformational flexibility Polar surface area Bioavailability prediction SAR

2′-Amino Substituent Is Essential for HDAC Inhibitory Activity: Class-Level SAR Evidence

The 2′-amino group on the benzamide ring is a critical pharmacophore for histone deacetylase (HDAC) inhibition within the benzamide class. SAR studies have established that benzamide-containing HDAC inhibitors require the ortho-amino group to coordinate the catalytic zinc ion in the enzyme active site, a feature absent in analogs lacking the 2-amino substituent [1][2]. Replacement of the 2′-amino group with hydrogen or its relocation to the 3′- or 4′-position abolishes or severely diminishes HDAC inhibitory activity.

Histone deacetylase inhibition Benzamide SAR Zinc-binding group Epigenetic research

Quantified Positional SAR: 2-Me vs. 4-Me Substitution on Benzamide Ring Yields 3.3-Fold Difference in IC₅₀

In a published SAR study of substituted benzamide derivatives evaluated for enzyme inhibitory activity, the position of a methyl substituent on the benzamide ring produced marked differences in potency. The 2-methyl-substituted lead compound exhibited an IC₅₀ of 8.7 ± 0.7 μM, whereas the 4-methyl analog (compound 5b) showed an IC₅₀ of 29.1 ± 3.8 μM, representing a 3.3-fold loss of potency due solely to positional isomerism [1]. This data underscores the critical importance of precise substitution patterns in benzamide procurement.

Positional isomerism Enzyme inhibition Structure-activity relationship Lead optimization

2-Amino-N-(4-ethoxyphenyl)benzamide CAS 19562-43-7: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthetic Intermediate for Benzamide-Based HDAC Inhibitor Development

Researchers designing novel histone deacetylase (HDAC) inhibitors may require 2-amino-N-(4-ethoxyphenyl)benzamide as a core scaffold or as a comparator compound. The ortho-amino group is a validated zinc-binding pharmacophore essential for HDAC inhibition [1]. Procurement of this specific ethoxy-substituted analog allows exploration of how para-alkoxy chain length affects target engagement and isoform selectivity, while maintaining the requisite 2-amino zinc-binding motif [1].

Physicochemical Profiling and ADME Optimization Studies

This compound's calculated lipophilicity (XLogP3 = 3.3) and rotatable bond count (n = 4) make it suitable for comparative physicochemical studies investigating the relationship between alkoxy chain length and membrane permeability or solubility [1]. The ethoxy group provides a balanced lipophilicity profile intermediate between methoxy (more polar) and propoxy/butoxy (more lipophilic) analogs, enabling systematic SAR exploration of lipophilicity-dependent properties [1].

Positional SAR and Lead Optimization Campaigns

As demonstrated by the 3.3-fold potency difference between 2-methyl and 4-methyl benzamide isomers, substitution position critically affects biological activity [2]. Researchers conducting lead optimization may procure 2-amino-N-(4-ethoxyphenyl)benzamide as a defined starting point for systematic derivatization, ensuring that subsequent modifications to the ethoxy group or benzamide ring are made on a scaffold with a precisely established substitution pattern [2].

Building Block for N-Phenylbenzamide Derivative Synthesis

This compound serves as a versatile synthetic intermediate for generating libraries of N-phenylbenzamide derivatives with potential spasmolytic, anti-inflammatory, or kinase inhibitory activities [3]. The free amino group allows for further functionalization (e.g., acylation, sulfonylation, or diazotization), while the para-ethoxy group provides a modifiable handle for SAR studies or a fixed lipophilic anchor for target engagement [3].

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